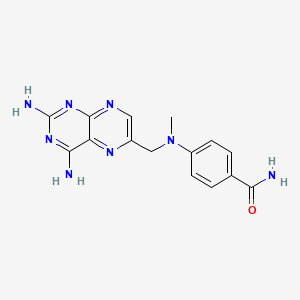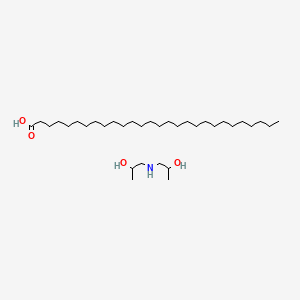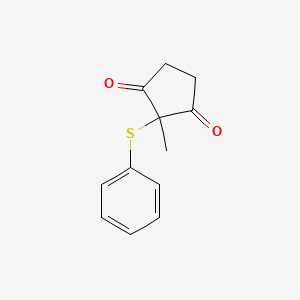
2-Methyl-2-(phenylsulfanyl)cyclopentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(phenylsulfanyl)cyclopentane-1,3-dione is an organic compound with a unique structure that includes a cyclopentane ring substituted with a methyl group and a phenylsulfanyl group
Méthodes De Préparation
The synthesis of 2-Methyl-2-(phenylsulfanyl)cyclopentane-1,3-dione can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylcyclopentane-1,3-dione with a phenylsulfanyl reagent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the dione, followed by the addition of the phenylsulfanyl reagent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Methyl-2-(phenylsulfanyl)cyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include bases, oxidizing agents, and reducing agents.
Applications De Recherche Scientifique
2-Methyl-2-(phenylsulfanyl)cyclopentane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique therapeutic properties.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Methyl-2-(phenylsulfanyl)cyclopentane-1,3-dione exerts its effects involves interactions with molecular targets and pathways. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
2-Methyl-2-(phenylsulfanyl)cyclopentane-1,3-dione can be compared with other similar compounds, such as:
2-Methylcyclopentane-1,3-dione: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.
2-Phenylsulfanylcyclopentane-1,3-dione: Similar structure but without the methyl group, which can affect its chemical properties and reactivity.
Cyclopentane-1,3-dione derivatives: Various derivatives with different substituents can be compared to highlight the unique properties of this compound.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
72302-65-9 |
|---|---|
Formule moléculaire |
C12H12O2S |
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
2-methyl-2-phenylsulfanylcyclopentane-1,3-dione |
InChI |
InChI=1S/C12H12O2S/c1-12(10(13)7-8-11(12)14)15-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
RCIOZSRKCMURDX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)CCC1=O)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)
![7-Hydroxyspiro[2.4]heptan-4-one](/img/structure/B14472795.png)
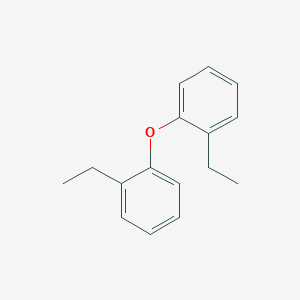
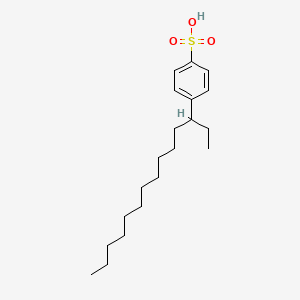
![(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid](/img/structure/B14472811.png)
![4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14472818.png)
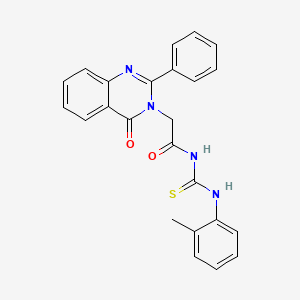
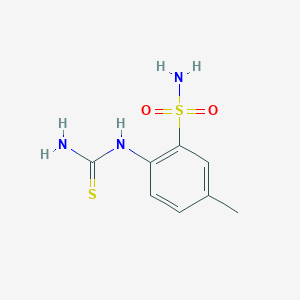
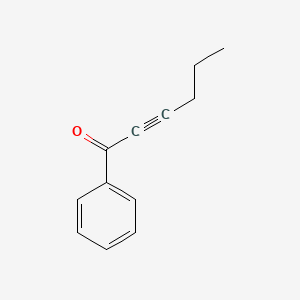
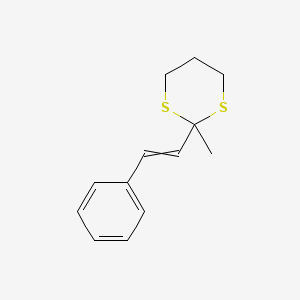
![1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene](/img/structure/B14472839.png)
![[(Dimethylamino)(phenyl)methyl]phosphonic acid](/img/structure/B14472857.png)
